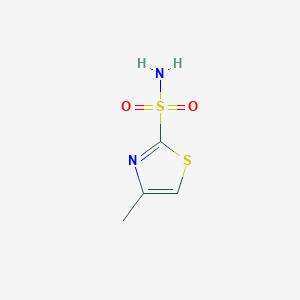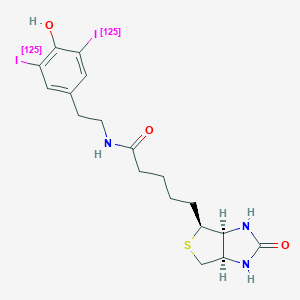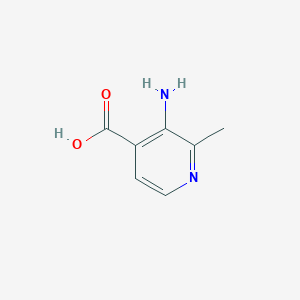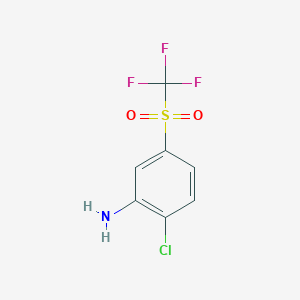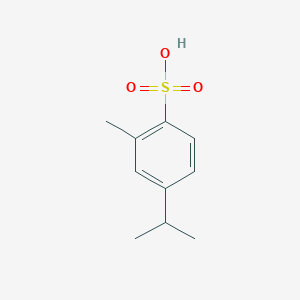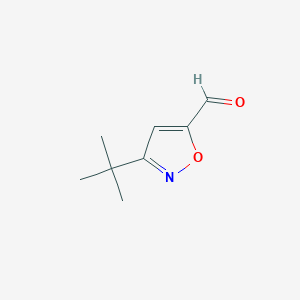![molecular formula C10H15NS B040861 Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) CAS No. 123279-75-4](/img/structure/B40861.png)
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. This compound is a member of the thienopyridine family, which is known for its diverse biological activities. Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has been found to exhibit promising properties, including anti-inflammatory, antioxidant, and anticancer activities. In
Aplicaciones Científicas De Investigación
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Efectos Bioquímicos Y Fisiológicos
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has been shown to have anticancer properties, which may be attributed to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit a wide range of biological activities, which makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects. Additionally, its low solubility in water may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI). One area of interest is the development of derivatives of this compound with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Finally, research is needed to investigate the potential toxic effects of this compound and its derivatives to ensure their safety for use in medicine and biotechnology.
In conclusion, Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) is a promising compound with potential applications in medicine and biotechnology. Its diverse biological activities make it a subject of extensive scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-pyridinedicarboxylic acid with 2,4,6-trimethylthiophenol in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of the thienopyridine ring system. The resulting compound can then be reduced to obtain the final product.
Propiedades
Número CAS |
123279-75-4 |
|---|---|
Nombre del producto |
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI) |
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H15NS/c1-7-5-11(3)6-10-9(7)4-8(2)12-10/h4,7H,5-6H2,1-3H3 |
Clave InChI |
XDSOYNSOKBZPCK-UHFFFAOYSA-N |
SMILES |
CC1CN(CC2=C1C=C(S2)C)C |
SMILES canónico |
CC1CN(CC2=C1C=C(S2)C)C |
Sinónimos |
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



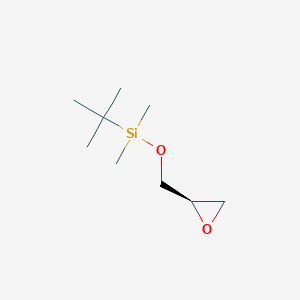
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
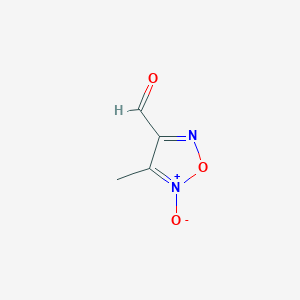
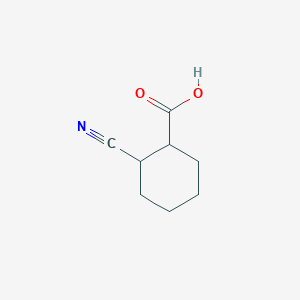
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)
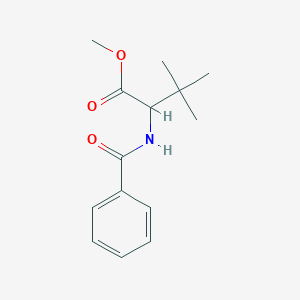
![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)
